6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one
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Overview
Description
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one is an organic compound belonging to the class of 2-pyrones. It is characterized by a six-membered ring containing an oxygen atom and a ketone group at the second position. This compound is known for its light yellow crystalline appearance and is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one can be synthesized through various methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, it can be synthesized from dehydroacetic acid through treatment with sulfuric acid at elevated temperatures. The reaction involves ring-opening and hydration, followed by ring closure upon cooling .
Industrial Production Methods
Industrial production of this compound often employs enzymatic catalysis. The microbial synthesis involves the enzyme 2-pyrone synthase, which catalyzes the formation of the compound from acetyl-CoA and malonyl-CoA. This method is advantageous due to its higher yield and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Its hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: Similar in structure but lacks the ethyl group at the sixth position.
Dehydroacetic acid: Another 2-pyrone derivative with an acetyl group at the third position.
Triacetic acid lactone: A closely related compound with similar chemical properties.
Uniqueness
6-Ethyl-4-hydroxy-5-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
6-ethyl-4-hydroxy-5-methylpyran-2-one |
InChI |
InChI=1S/C8H10O3/c1-3-7-5(2)6(9)4-8(10)11-7/h4,9H,3H2,1-2H3 |
InChI Key |
RHYANLABIXGGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=O)O1)O)C |
Origin of Product |
United States |
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